molecular formula C15H14F3N3O3S B2620125 methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate CAS No. 321553-57-5

methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate

Cat. No. B2620125
M. Wt: 373.35
InChI Key: BQVDVGXPUPZLCT-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate is a chemical compound with the molecular formula C15H14F3N3O3S . It’s related to other compounds such as Methyl 2-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For a related compound, Methyl 2-(trifluoromethyl)benzoate, it has been reported to be a liquid with a refractive index of 1.453, a boiling point of 93-95 °C/20 mmHg, and a density of 1.295 g/mL at 25 °C .

Scientific Research Applications

Anti-Helicobacter pylori Agents

A study on derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori, indicating potential applications of similar compounds in treating infections caused by this bacterium. The prototype compound exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to conventional treatments, highlighting the relevance of such compounds in developing new anti-H. pylori agents (Carcanague et al., 2002).

Antifungal Activities

Research on (E)-alpha-(methoxyimino)benzeneacetate derivatives containing a 1,3,5-substituted pyrazole ring found that these compounds showed potent fungicidal activity against a variety of fungal pathogens. This indicates that structurally similar compounds, such as methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate, may also possess valuable antifungal properties for agricultural or pharmaceutical applications (Li et al., 2006).

Tubulin Polymerization Inhibition

A study on indenopyrazoles, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, identified this compound as a tubulin polymerization inhibitor with promising antiproliferative activity towards human cancer cells. This suggests potential applications in cancer therapy for compounds with similar mechanisms of action (Minegishi et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, Methyl 2-(trifluoromethyl)benzoate, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

methyl 2-[4-[(E)-methoxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-21-13(10(8-19-24-3)12(20-21)15(16,17)18)25-11-7-5-4-6-9(11)14(22)23-2/h4-8H,1-3H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVDVGXPUPZLCT-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

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